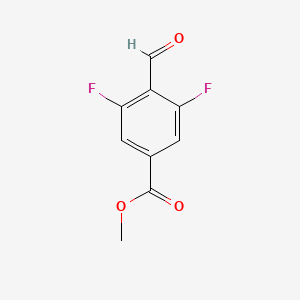

Methyl 3,5-difluoro-4-formylbenzoate

Vue d'ensemble

Description

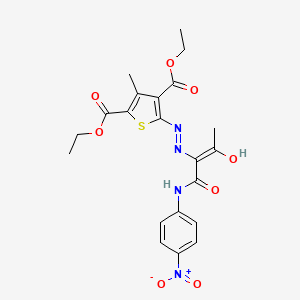

“Methyl 3,5-difluoro-4-formylbenzoate” is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 .

Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoro-4-formylbenzoate” consists of a benzoic acid core with two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position .Physical And Chemical Properties Analysis

“Methyl 3,5-difluoro-4-formylbenzoate” is a solid under normal conditions . It has a predicted boiling point of 293.7±40.0 °C and a predicted density of 1.357±0.06 g/cm3 .Applications De Recherche Scientifique

Pharmacology

Drug Development: This compound is utilized in the synthesis of various pharmaceuticals. Its ability to introduce fluorine atoms into molecules is particularly valuable, as fluorine can significantly alter the biological activity of a compound, leading to the development of new medications with improved efficacy and stability .

Organic Synthesis

Intermediate for Synthesis: Methyl 3,5-difluoro-4-formylbenzoate serves as an intermediate in the synthesis of more complex organic compounds. Its formyl group is a reactive functional group that can be used to build larger, more complex structures, which are essential in the creation of diverse organic molecules .

Material Science

Polymer Chemistry: In material science, this compound can be used to modify the properties of polymers. The introduction of fluorine atoms can lead to the development of materials with enhanced chemical resistance and thermal stability, which are crucial for high-performance applications .

Biochemistry

Enzyme Inhibition Studies: The compound’s structural features make it a candidate for the study of enzyme inhibition. By interacting with active sites of enzymes, researchers can investigate the mechanisms of action and potentially develop inhibitors that can regulate biochemical pathways .

Analytical Chemistry

Chromatographic Studies: Methyl 3,5-difluoro-4-formylbenzoate can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is fundamental in quality control and research laboratories .

Environmental Science

Pollution Tracking: This compound can be used as a tracer to study environmental pollution. Its unique chemical signature allows scientists to track its presence and movement in various ecosystems, aiding in the understanding of pollutant distribution patterns .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMSWUXFXYAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-difluoro-4-formylbenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)

![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)

![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)